![molecular formula C15H18ClF2NO B5529556 1-[4-(4-chlorophenyl)butanoyl]-4,4-difluoropiperidine](/img/structure/B5529556.png)

1-[4-(4-chlorophenyl)butanoyl]-4,4-difluoropiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves complex organic transformations. For instance, a method for synthesizing 1-tert-butyl-4-chloropiperidine demonstrates the intricate steps required in synthesizing chlorinated piperidines, including chlorination and the generation of tert-butyl groups on nitrogen atoms (Amato et al., 2005). Another example is the synthesis of 4-substituted 3,3-difluoropiperidines, which involves 1,4-addition reactions, cyano substituent reduction, and lactamization steps (Surmont et al., 2010).

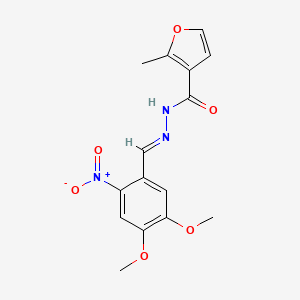

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[4-(4-chlorophenyl)butanoyl]-4,4-difluoropiperidine" has been studied using spectroscopic and quantum chemical methods. Such studies reveal insights into the geometry, electronic structure, and reactivity of the molecule. For example, spectral analysis and quantum chemical studies on chlorinated and fluorinated compounds provide data on molecular geometry and chemical reactivity, facilitating a deeper understanding of their structural characteristics (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of chlorinated and difluorinated compounds, such as "1-[4-(4-chlorophenyl)butanoyl]-4,4-difluoropiperidine," is influenced by the presence of halogen atoms, which can undergo various organic reactions. The literature provides examples of chemical transformations involving similar structures, including halogenation, nucleophilic substitutions, and formation of cations from aromatic halides, which demonstrate the diverse reactivity of such compounds (Protti et al., 2004).

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClF2NO/c16-13-6-4-12(5-7-13)2-1-3-14(20)19-10-8-15(17,18)9-11-19/h4-7H,1-3,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTXECWVEXBTIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)CCCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Chlorophenyl)butanoyl]-4,4-difluoropiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,7aR*)-1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5529480.png)

![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5529485.png)

![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1-(trans-4-hydroxycyclohexyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5529495.png)

![5-[(5-bromo-2-thienyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5529507.png)

![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,4,6-trichlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5529519.png)

![3-ethyl-8-[4-(1H-pyrrol-1-ylmethyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5529537.png)

![2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5529544.png)

![3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5529562.png)

![3-{5-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide](/img/structure/B5529581.png)